molecular formula C6H14O2 B14177087 (2R)-2-Methoxypentan-1-ol CAS No. 867267-91-2

(2R)-2-Methoxypentan-1-ol

Katalognummer: B14177087
CAS-Nummer: 867267-91-2
Molekulargewicht: 118.17 g/mol
InChI-Schlüssel: WGWLUEYOKURLOE-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of a pentanol chain. The (2R) designation indicates the specific spatial configuration of the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2R)-2-Methoxypentan-1-ol can be synthesized through various methods. One common approach involves the reaction of ®-2-pentanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methanol to react with the hydroxyl group of the pentanol to form the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction. The process may also include purification steps such as distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Methoxypentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2R)-2-methoxypentanal or (2R)-2-methoxypentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to (2R)-2-methoxypentane using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide can replace the methoxy group with a bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrogen bromide (HBr)

Major Products Formed

    Oxidation: (2R)-2-methoxypentanal, (2R)-2-methoxypentanoic acid

    Reduction: (2R)-2-methoxypentane

    Substitution: (2R)-2-bromopentanol

Wissenschaftliche Forschungsanwendungen

(2R)-2-Methoxypentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral catalysis.

    Biology: The compound can be used in the development of chiral drugs and as a reference standard in enantiomeric purity analysis.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.

    Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.

Wirkmechanismus

The mechanism by which (2R)-2-Methoxypentan-1-ol exerts its effects depends on its specific application. In chemical reactions, the methoxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s chiral nature also allows it to interact selectively with other chiral molecules, making it useful in asymmetric synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Methoxypentan-1-ol: The enantiomer of (2R)-2-Methoxypentan-1-ol, differing only in the spatial arrangement of atoms.

    2-Methoxybutan-1-ol: A similar compound with a shorter carbon chain.

    2-Methoxyhexan-1-ol: A similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enantiomeric purity and specific stereochemical interactions.

Eigenschaften

CAS-Nummer

867267-91-2

Molekularformel

C6H14O2

Molekulargewicht

118.17 g/mol

IUPAC-Name

(2R)-2-methoxypentan-1-ol

InChI

InChI=1S/C6H14O2/c1-3-4-6(5-7)8-2/h6-7H,3-5H2,1-2H3/t6-/m1/s1

InChI-Schlüssel

WGWLUEYOKURLOE-ZCFIWIBFSA-N

Isomerische SMILES

CCC[C@H](CO)OC

Kanonische SMILES

CCCC(CO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.